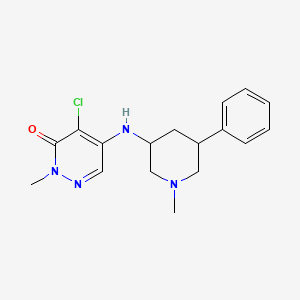

4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one

Description

4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a chloro group at position 4, a methyl group at position 2, and a substituted piperidinylamino group at position 3. The compound’s structure integrates a pyridazinone core, a heterocyclic scaffold known for diverse pharmacological activities, including kinase inhibition and bromodomain targeting .

Properties

Molecular Formula |

C17H21ClN4O |

|---|---|

Molecular Weight |

332.8 g/mol |

IUPAC Name |

4-chloro-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one |

InChI |

InChI=1S/C17H21ClN4O/c1-21-10-13(12-6-4-3-5-7-12)8-14(11-21)20-15-9-19-22(2)17(23)16(15)18/h3-7,9,13-14,20H,8,10-11H2,1-2H3 |

InChI Key |

ZJYJXUJUQQPMJB-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(CC(C1)NC2=C(C(=O)N(N=C2)C)Cl)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

Introduction of the chloro and methyl groups: Chlorination and methylation reactions can be performed using reagents such as thionyl chloride and methyl iodide.

Attachment of the piperidine moiety: This step involves the reaction of the pyridazinone intermediate with 1-methyl-5-phenylpiperidine, possibly through nucleophilic substitution or amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: For studying its effects on biological systems and potential as a bioactive compound.

Medicine: Potential therapeutic applications, such as in the development of new drugs.

Industry: Use in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related pyridazinone derivatives, focusing on substituent effects, biological targets, and synthesis strategies.

Halogen Substitution: Chloro vs. Bromo Analogs

- 4-Bromo-2-methyl-5-(((3R,5R)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one Structural Difference: Bromine replaces chlorine at position 3. Biological Relevance: This analog binds to the bromodomain of human GCN5 (KAT2A), a histone acetyltransferase, with high selectivity. The bromine atom may enhance hydrophobic interactions in the acetyl-lysine binding pocket . Molecular Weight: 377.286 g/mol (vs. ~342 g/mol for the chloro analog).

Amine Substituent Variations

- 4-Chloro-2-methyl-5-[(1,2,3,4-tetrahydroisoquinolin-7-yl)amino]pyridazin-3(2H)-one Structural Difference: The piperidinyl group is replaced by a tetrahydroisoquinolinyl moiety. Biological Relevance: Binds to the BPTF bromodomain (IC₅₀ ~1 µM) with distinct binding kinetics due to the rigid tetrahydroisoquinoline scaffold . Molecular Weight: 300.75 g/mol (lower due to reduced substituent complexity).

- 4-Chloro-5-dimethylamino-2-phenyl-2H-pyridazin-3-one Structural Difference: Dimethylamino and phenyl groups replace the piperidinylamino and methyl groups.

Positional Isomerism and Functional Group Effects

- 2-(4-Chlorobenzyl)-6-phenyl-5-(1-piperidinyl)-3(2H)-pyridazinone Structural Difference: Chlorobenzyl and phenyl groups at positions 2 and 6, respectively. Implications: Positional changes disrupt the pharmacophore arrangement, likely reducing bromodomain affinity compared to the target compound .

Stereochemical Considerations

- 4-Bromo-2-methyl-5-(((3S,5S)-1-methyl-5-phenylpiperidin-3-yl)amino)pyridazin-3(2H)-one Structural Difference: (3S,5S) stereochemistry vs. unspecified configuration in the target compound. Implications: Enantiomeric differences can drastically alter target binding. For example, (3R,5R) configurations in brominated analogs show enhanced binding to GCN5 .

Crystallographic Insights

- BPTF Bromodomain Complex: The tetrahydroisoquinolinyl analog (PDB: 7WN) forms hydrogen bonds with Asn1524 and Tyr1397, while the piperidinyl group in brominated analogs engages in van der Waals interactions with hydrophobic residues .

Comparative Data Table

*Calculated based on formula C₁₇H₂₀ClN₅O.

Biological Activity

The compound 4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one , often referred to by its chemical identifier (CID 137648161), is a heterocyclic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyridazine core substituted with a chloro and methyl group, along with a piperidine moiety that enhances its biological properties. The presence of chlorine is significant as it often influences the lipophilicity and biological activity of organic compounds.

Antimicrobial Activity

Recent studies have shown that compounds similar to 4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one exhibit varying degrees of antimicrobial activity. For instance, derivatives containing piperidine structures have been evaluated for their effectiveness against various bacterial strains.

| Compound | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| Compound A | Salmonella typhi | Moderate | 15.0 |

| Compound B | Bacillus subtilis | Strong | 5.0 |

These findings suggest that the piperidine moiety contributes to the overall antimicrobial efficacy of the compound.

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Research indicates that derivatives with similar structures demonstrate strong inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease.

Acetylcholinesterase Inhibition

The inhibition of AChE is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Preliminary data suggest that the compound has a competitive inhibition profile:

Urease Inhibition

Urease inhibitors are vital in treating conditions like urease-associated infections and kidney stones. The compound's activity against urease has been documented with promising results:

The mechanisms by which 4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one exerts its biological effects are multifaceted:

- Receptor Interaction : The piperidine moiety may enhance binding affinity to neurotransmitter receptors, impacting neurotransmission and potentially offering therapeutic effects in neurological disorders.

- Enzyme Binding : The structural characteristics allow for effective binding to active sites on enzymes like AChE and urease, leading to their inhibition.

- Antibacterial Mechanism : The compound may disrupt bacterial cell walls or interfere with metabolic pathways, contributing to its antimicrobial properties.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds structurally related to 4-Chloro-2-methyl-5-((1-methyl-5-phenylpiperidin-3-YL)amino)pyridazin-3(2H)-one:

- Neuroprotective Effects : A study demonstrated that a similar piperidine derivative improved cognitive function in animal models by inhibiting AChE, suggesting potential applications in Alzheimer's treatment.

- Antimicrobial Efficacy : Another research focused on a series of synthesized compounds showed significant antibacterial activity against resistant strains of bacteria, indicating the compound's potential in treating infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.